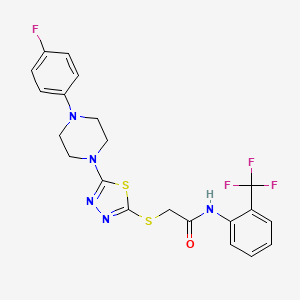
2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. It contains several functional groups including a piperazine ring, a thiadiazole ring, and a trifluoromethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps. One possible method for the synthesis of piperazine derivatives involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another key step could be an aza-Michael addition .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The piperazine ring provides a basic nitrogen atom, the thiadiazole ring introduces sulfur and nitrogen atoms, and the trifluoromethyl group adds a highly electronegative fluorine atom .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the piperazine ring might undergo reactions at the nitrogen atom, and the trifluoromethyl group could participate in electrophilic aromatic substitution reactions .科学的研究の応用
Synthesis and Biological Activities
Synthesis and Antitumor Activity : Research has shown that certain derivatives of 1,3,4-thiadiazole amide, which include structures similar to the chemical , have been synthesized and evaluated for their antiproliferative activity. These compounds demonstrated significant antitumor activities, particularly against human esophageal cancer cells, surpassing the effects of traditional drugs like 5-fluorouracil (Xin et al., 2018).
Antibacterial Applications : Compounds containing elements of the 1,3,4-thiadiazole structure have been synthesized and found to exhibit notable antibacterial activities. For instance, certain derivatives displayed effective antibacterial properties against pathogens like Xanthomonas campestris and tobacco mosaic virus (Xia, 2015).
Synthesis and Antimicrobial Evaluation : Another study focused on synthesizing various derivatives of thiadiazoles, revealing their potential as antimicrobial agents. Such compounds have been shown to possess potent antibacterial and antifungal activities, with some derivatives demonstrating significant inhibition against a range of microbes (Ram et al., 2016).
Other Potential Applications
Microwave Assisted Synthesis and Biological Activities : There has been research into the microwave-assisted synthesis of hybrid molecules derived from compounds similar to the 1,3,4-thiadiazole structure. These compounds have been evaluated for their antimicrobial activities, with several demonstrating excellent activity (Menteşe et al., 2013).
Local Anesthetic Activities : Some studies have explored the synthesis of 2-aminothiazole/thiadiazole analogs, akin to the chemical structure , for their local anesthetic activities. These studies revealed that certain derivatives exhibited promising local anesthetic effects (Badiger et al., 2012).
特性
IUPAC Name |
2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N5OS2/c22-14-5-7-15(8-6-14)29-9-11-30(12-10-29)19-27-28-20(33-19)32-13-18(31)26-17-4-2-1-3-16(17)21(23,24)25/h1-8H,9-13H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZVASMXMJJQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F4N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

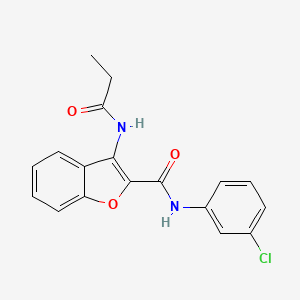
![N-(3,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2515055.png)
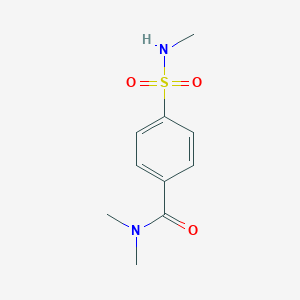

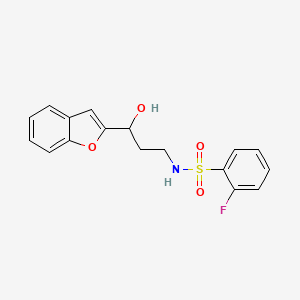
![N-(3,4-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2515061.png)
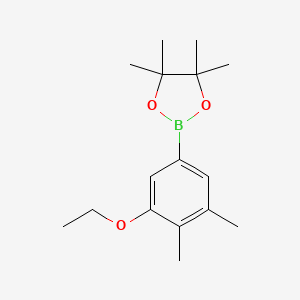

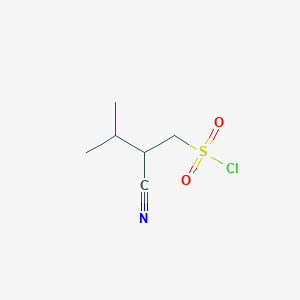
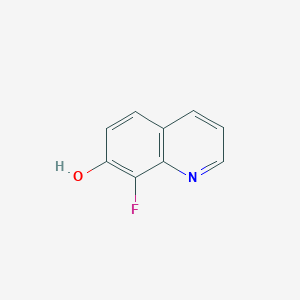
![1-Spiro[3,4-dihydrochromene-2,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2515071.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2515074.png)
![(E)-N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2515075.png)
![N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2515076.png)